molecular formula C21H16FN3OS B2716760 N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 942002-85-9

N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2716760
CAS No.: 942002-85-9
M. Wt: 377.44
InChI Key: HQQJYSIXNXKIGH-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry. This compound is designed for research applications, particularly in the field of oncology. The structural architecture, which integrates a fluorinated benzothiazole ring linked to a substituted benzamide via a pyridylmethyl group, is characteristic of molecules investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) . The benzo[d]thiazole moiety is known for its ability to participate in π–π stacking and hydrogen bonding with biological targets, which can enhance binding affinity and cellular internalization . Researchers can utilize this compound as a chemical tool to study EGFR-driven signaling pathways or as a key intermediate in the synthesis of more complex molecular hybrids, such as those combined with 1,2,3-triazoles for enhanced activity . The presence of the methyl substituent on the benzamide ring allows for the exploration of structure-activity relationships, as modifications at this position are known to influence potency and selectivity . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any clinical use.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS/c1-14-6-4-7-15(12-14)20(26)25(13-16-8-2-3-11-23-16)21-24-19-17(22)9-5-10-18(19)27-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQJYSIXNXKIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pyridinylmethyl Group: The final step involves the coupling of the benzothiazole derivative with pyridin-2-ylmethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The fluorine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or other groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines and reducing inflammation in vitro.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

    Pathways Involved: By inhibiting key enzymes, the compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. This can lead to reduced inflammation, inhibition of cancer cell growth, and induction of cell death in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s distinct features include:

  • 3-Methylbenzamide : The methyl group at the 3-position may influence steric interactions in biological targets, differing from analogs with substituents at other positions (e.g., 4-fluoro in TOZ5 ).
Table 1: Substituent and Physical Property Comparison
Compound Benzamide Substituent N-Substituent Fluorine Position Melting Point (°C) Yield (%)
Target Compound 3-methyl pyridin-2-ylmethyl 4 (benzo[d]thiazol) - -
: 4d 3,4-dichloro morpholinomethyl None - -
: 3l None 2-(benzo[d]thiazol-2-yl)phenyl None 106–181 43.5–58.1
: TOZ5 4-fluoro 4-methoxy-7-morpholinobenzo[d]thiazol-2-yl 4 (benzamide) - 45
: 4h - 4-(4-fluorobenzo[d]thiazol-2-yl)phenyl 4 (benzo[d]thiazol) 153–154 36

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within cellular pathways. Research indicates that this compound may act as an inhibitor of certain kinases involved in cancer progression and inflammation. The inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines:

  • Cell Proliferation Inhibition : The compound has demonstrated significant inhibition of cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines. The MTT assay results indicate a dose-dependent decrease in cell viability .
  • Apoptosis Induction : Flow cytometry analyses showed that treatment with the compound resulted in increased apoptosis rates in A431 and A549 cells, suggesting its potential as an anticancer agent .
  • Cytokine Modulation : The compound has been shown to decrease the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7), indicating its dual role as an anti-inflammatory agent .

Anti-inflammatory Activity

The anti-inflammatory properties are attributed to the modulation of signaling pathways involved in inflammation:

  • Cytokine Inhibition : Studies have reported that this compound significantly reduces levels of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses .
  • Mechanistic Insights : The compound appears to inhibit the activation of NF-kB and MAPK signaling pathways, which are pivotal in regulating inflammatory responses .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on A431 Cells : In a study involving A431 cells, treatment with varying concentrations (1, 2, and 4 μM) resulted in significant reductions in cell viability and migration capabilities, alongside enhanced apoptosis rates .
  • In Vivo Models : Preliminary animal studies have suggested that administration of this compound can lead to reduced tumor growth rates compared to control groups, supporting its potential therapeutic applications in oncology.

Research Findings Summary

Activity Cell Line/Model Effect Observed Reference
AnticancerA431Significant proliferation inhibition
A549Induction of apoptosis
Anti-inflammatoryRAW264.7Decreased IL-6 and TNF-α levels
Mechanistic StudiesVariousInhibition of NF-kB and MAPK pathways

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